molecular formula C20H34O B14210441 5-Hexyl-3-methyltridec-4-en-6-ynal CAS No. 917774-23-3

5-Hexyl-3-methyltridec-4-en-6-ynal

Cat. No.: B14210441
CAS No.: 917774-23-3
M. Wt: 290.5 g/mol
InChI Key: NJZHHAAZXCEGSW-UHFFFAOYSA-N
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Description

5-Hexyl-3-methyltridec-4-en-6-ynal is an organic compound with the molecular formula C20H34O It is characterized by a unique structure that includes a hexyl group, a methyl group, and a tridecen-6-ynal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-3-methyltridec-4-en-6-ynal typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene coupling reactions, followed by functional group modifications to introduce the hexyl and methyl groups. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-3-methyltridec-4-en-6-ynal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Hexyl-3-methyltridec-4-en-6-ynal has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hexyl-3-methyltridec-4-en-6-ynal involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-Hexyl-3-methyltridec-4-en-6-ynal: Unique due to its specific structure and functional groups.

    4-Tridecen-6-ynal: Similar backbone but lacks the hexyl and methyl groups.

    3-Methyltridec-4-en-6-ynal: Similar structure but without the hexyl group.

Uniqueness

This compound is unique due to the presence of both hexyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

917774-23-3

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

5-hexyl-3-methyltridec-4-en-6-ynal

InChI

InChI=1S/C20H34O/c1-4-6-8-10-11-13-15-20(14-12-9-7-5-2)18-19(3)16-17-21/h17-19H,4-12,14,16H2,1-3H3

InChI Key

NJZHHAAZXCEGSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=CC(C)CC=O)CCCCCC

Origin of Product

United States

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